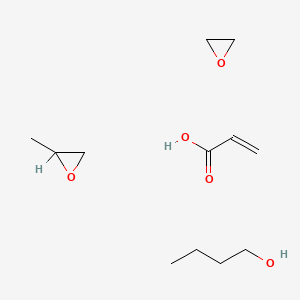
Butan-1-ol;2-methyloxirane;oxirane;prop-2-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butan-1-ol;2-methyloxirane;oxirane;prop-2-enoic acid is a complex polymeric compound. It is formed by the polymerization of 2-propenoic acid (acrylic acid) with methyloxirane (propylene oxide) and oxirane monobutyl ether (butyl glycidyl ether). This compound is known for its unique properties, including high transparency, mechanical strength, and chemical resistance .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Butan-1-ol;2-methyloxirane;oxirane;prop-2-enoic acid involves several steps:
-
Polymerization of 2-Propenoic Acid: : The polymerization of 2-propenoic acid is typically carried out through free radical polymerization. This process involves the use of initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) under controlled temperature and pressure conditions .
-
Polymerization with Methyloxirane: : Methyloxirane is polymerized with the previously formed poly(2-propenoic acid) using catalysts like stannous octoate or tin(II) 2-ethylhexanoate. The reaction is conducted at elevated temperatures to ensure complete polymerization .
-
Polymerization with Oxirane Monobutyl Ether: : The final step involves the polymerization of oxirane monobutyl ether with the poly(2-propenoic acid-co-methyloxirane) copolymer. This step is typically carried out in the presence of a base catalyst such as potassium hydroxide (KOH) or sodium hydroxide (NaOH) at moderate temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous polymerization reactors, precise control of reaction conditions, and the use of advanced purification techniques to ensure high product quality .
Análisis De Reacciones Químicas
Types of Reactions
Butan-1-ol;2-methyloxirane;oxirane;prop-2-enoic acid undergoes various chemical reactions, including:
-
Oxidation: : The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4). This reaction typically leads to the formation of carboxylic acids and other oxidized products .
-
Reduction: : Reduction reactions involve the use of reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). These reactions can convert carbonyl groups to alcohols .
-
Substitution: : The compound can undergo nucleophilic substitution reactions with reagents like sodium methoxide (NaOCH3) or potassium cyanide (KCN). These reactions result in the formation of substituted derivatives .
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium methoxide (NaOCH3), potassium cyanide (KCN)
Major Products Formed
Oxidation: Carboxylic acids, aldehydes, ketones
Reduction: Alcohols
Substitution: Substituted derivatives with various functional groups
Aplicaciones Científicas De Investigación
Butan-1-ol;2-methyloxirane;oxirane;prop-2-enoic acid has a wide range of scientific research applications:
Chemistry: Used as a precursor for the synthesis of advanced polymeric materials with tailored properties.
Biology: Employed in the development of biocompatible materials for medical devices and drug delivery systems.
Medicine: Utilized in the formulation of hydrogels for wound healing and tissue engineering.
Mecanismo De Acción
The mechanism of action of Butan-1-ol;2-methyloxirane;oxirane;prop-2-enoic acid involves its interaction with various molecular targets and pathways:
Comparación Con Compuestos Similares
Similar Compounds
Poly(methyl methacrylate) (PMMA): Known for its high transparency and mechanical strength.
Polyethylene glycol monobutyl ether (PGBE): Noted for its excellent solvent properties and thermal stability.
Uniqueness
Butan-1-ol;2-methyloxirane;oxirane;prop-2-enoic acid stands out due to its unique combination of properties, including high transparency, mechanical strength, chemical resistance, and biocompatibility. These attributes make it suitable for a wide range of applications in various fields .
Propiedades
Número CAS |
70857-15-7 |
|---|---|
Fórmula molecular |
C12H24O5 |
Peso molecular |
248.32 g/mol |
Nombre IUPAC |
butan-1-ol;2-methyloxirane;oxirane;prop-2-enoic acid |
InChI |
InChI=1S/C4H10O.C3H4O2.C3H6O.C2H4O/c1-2-3-4-5;1-2-3(4)5;1-3-2-4-3;1-2-3-1/h5H,2-4H2,1H3;2H,1H2,(H,4,5);3H,2H2,1H3;1-2H2 |
Clave InChI |
BYXJEYKSUNXVBK-UHFFFAOYSA-N |
SMILES |
CCCCO.CC1CO1.C=CC(=O)O.C1CO1 |
SMILES canónico |
CCCCO.CC1CO1.C=CC(=O)O.C1CO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Cyclohexyl-5,7-dihydrobenzo[d][2]benzazepine](/img/structure/B1617323.png)




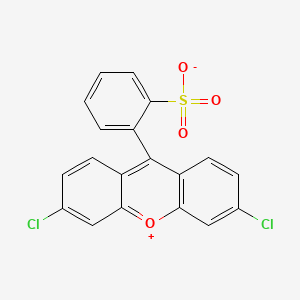
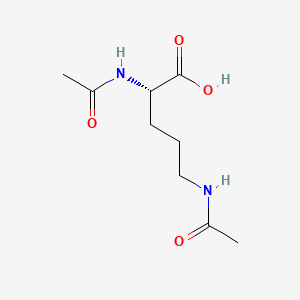



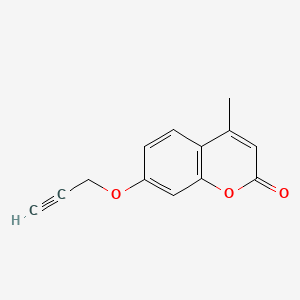
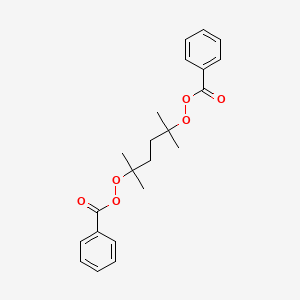
![5,7-Dichloro-4-methylbenzo[b]thiophene-3(2h)-one](/img/structure/B1617343.png)
